4,5-Dihydroxy-1-methylimidazolidin-2-one
Description
Properties
CAS No. |
22322-62-9 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
4,5-dihydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C4H8N2O3/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9) |
InChI Key |
FCCYTEWKVKVUEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(NC1=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-methylimidazolidin-2-one typically involves the reaction of methylurea with glyoxal under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of 4,5-Dihydroxy-1-methylimidazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-1-methylimidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be utilized to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups and the imidazolidinone ring play crucial roles in these interactions, allowing the compound to modulate biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Physicochemical Properties
The substituents on the imidazolidinone ring significantly alter physicochemical properties. Key comparisons include:
Q & A
Basic: What are the established synthetic routes for 4,5-Dihydroxy-1-methylimidazolidin-2-one, and what are their mechanistic considerations?
Answer:
The compound can be synthesized via base-promoted cyclization of amidines and ketones under transition-metal-free conditions, yielding spiro-fused derivatives. This method avoids metal catalysts, reducing contamination risks and simplifying purification. Reaction conditions (e.g., ethanol reflux, 2-hour reaction time) and base selection (e.g., KOH) are critical for optimizing yields . Alternatively, enantioselective synthesis starting from (S)-(+)-2-phenylglycinol has been reported, leveraging chiral precursors to control stereochemistry . Mechanistically, the base facilitates nucleophilic attack and ring closure, with solvent polarity influencing reaction kinetics .
Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of 4,5-Dihydroxy-1-methylimidazolidin-2-one?
Answer:
Contradictions often arise from variations in reaction parameters (e.g., temperature, solvent purity) or characterization methods. For example, yields for spiro-fused derivatives differ based on recrystallization solvents (e.g., DMF/EtOH mixtures vs. ethanol alone) . Rigorous analytical validation (e.g., HRMS, ¹H-/¹³C-NMR) is essential to confirm product purity and identity . Statistical design of experiments (DoE) can systematically evaluate variable impacts, while reproducibility checks using standardized protocols reduce discrepancies .
Basic: What spectroscopic techniques are most effective for characterizing 4,5-Dihydroxy-1-methylimidazolidin-2-one and its derivatives?
Answer:
¹H- and ¹³C-NMR are critical for confirming structural integrity and stereochemistry, particularly for distinguishing diastereomers or tautomeric forms . High-resolution mass spectrometry (HRMS) validates molecular weights with precision (e.g., ±0.0017 Da error margin) . IR spectroscopy aids in identifying functional groups like hydroxyl or carbonyl moieties, while X-ray crystallography (where applicable) resolves absolute configurations .
Advanced: What computational methods support the design of novel derivatives with desired biological activities?
Answer:
Retrosynthetic analysis tools (e.g., AI-driven route prediction) leverage databases like Reaxys to propose feasible pathways for functionalizing the imidazolidinone core . Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), guiding substituent selection. Density Functional Theory (DFT) calculations predict regioselectivity in reactions, such as the preference for spiro-cyclization over linear adduct formation .
Basic: What are the key considerations for ensuring the stability of 4,5-Dihydroxy-1-methylimidazolidin-2-one during storage and handling?
Answer:
The compound is hygroscopic and prone to oxidation. Storage under inert gas (N₂/Ar) in amber glass vials at −20°C minimizes degradation. Safety protocols from OECD guidelines recommend using desiccants and avoiding prolonged exposure to light . Handling in fume hoods with PPE (gloves, lab coats) is mandatory due to potential irritant properties .
Advanced: How do solvent choice and reaction temperature impact stereochemical outcomes in synthesizing analogs?
Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization reactions, favoring spiro-products, while protic solvents (e.g., ethanol) may promote tautomerization . Lower temperatures (−10°C to 0°C) enhance enantiomeric excess in chiral syntheses by slowing racemization, as demonstrated in (S)-enantiomer preparations . Kinetic vs. thermodynamic control can be probed via variable-temperature NMR .
Basic: What are the common impurities in 4,5-Dihydroxy-1-methylimidazolidin-2-one synthesis, and how are they removed?
Answer:
Unreacted starting materials (e.g., amidines) and byproducts (e.g., linear oligomers) are typical impurities. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) effectively isolates the target compound . Recrystallization from DMF/EtOH (1:1) improves purity, while TLC monitoring (Rf = 0.3–0.5) ensures reaction completion .
Advanced: What strategies enable spiro-cyclic derivative synthesis, and what are their mechanistic pathways?
Answer:
Spiro-derivatives form via intramolecular cyclization under base catalysis. For example, refluxing amidines with diarylpyrazoles in ethanol triggers a cascade reaction: nucleophilic attack at the ketone carbonyl, followed by dehydration and ring closure . Substituent steric effects dictate regioselectivity; bulky groups at the 3- and 5-positions favor spiro over fused products. Mechanistic studies using isotopic labeling (¹⁸O) confirm oxygen participation in ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
